N,N-bis(2-methylpropyl)pentanamide
Description
N,N-bis(2-methylpropyl)pentanamide is a tertiary amide characterized by a pentanamide backbone (five-carbon chain) with two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity and reduced volatility compared to its amine analogs (e.g., diisobutylamine, which has a vapor pressure of 10 mmHg at 30°C ).
Properties
CAS No. |
24928-48-1 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C13H27NO/c1-6-7-8-13(15)14(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
ZWUSDEDZZMACBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methylpropyl)pentanamide typically involves the reaction of pentanoyl chloride with diisobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methylpropyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N-bis(2-methylpropyl)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-methylpropyl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N,N-bis(2-methylpropyl)-3-phenyl-2-propenamide
- Structure : Differs by a propenamide group (CH₂CH=CO-) and a phenyl ring at the 3-position.
- Key Findings :
- In toxicity studies, this compound exhibited lower lethality (LD₅₀/LD₉₅) compared to analogs with linear alkyl substituents (e.g., N-butyl-N-ethyl-3-phenyl-2-propenamide). The bulky isobutyl groups likely reduce membrane permeability or target binding .
- Structure-Activity Trend : Toxicity decreases with branching: N-butyl > N-ethyl > N,N-diisobutyl .
N,N-bis(3-(triethoxysilyl)propyl)pentanamide
- Structure : Features triethoxysilyl groups instead of isobutyl, attached via propyl linkers.
- Application : Acts as a tetrafunctional initiator in silica-filled rubber synthesis, leveraging silane groups for crosslinking .
- Key Difference: The polar, reactive silane groups enhance compatibility with inorganic materials, unlike the nonpolar isobutyl groups in the target compound.
Butanamide Derivatives (e.g., Phenoxy-Substituted Variants)
- Structure: Shorter four-carbon backbone with phenoxy and hydrazine substituents .
- These derivatives are explored in dyes or agrochemicals but lack data on biological activity .
Physicochemical Properties
Functional Group Impact
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
